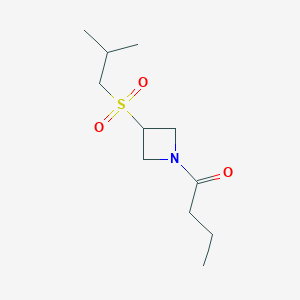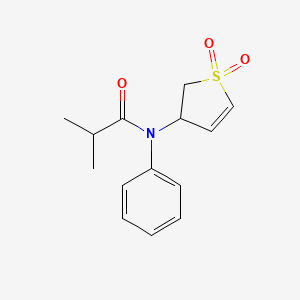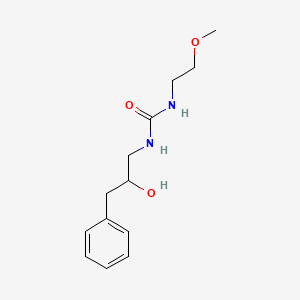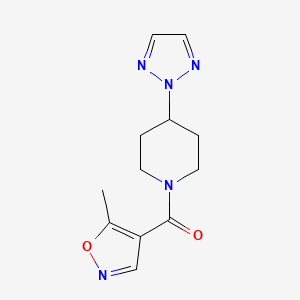
1-(3-(Isobutylsulfonyl)azetidin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Isobutylsulfonyl)azetidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C11H21NO3S and its molecular weight is 247.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Present State and Perspective of Downstream Processing of Biologically Produced Diols
This review focuses on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, highlighting the challenges and perspectives in improving yield, purity, and energy consumption in the separation of these diols from fermentation broth. Such insights could be relevant when considering the purification aspects of related compounds like "1-(3-(Isobutylsulfonyl)azetidin-1-yl)butan-1-one" in a biotechnological context (Zhi-Long Xiu & A. Zeng, 2008).
Branched Chain Aldehydes in Foods
This paper reviews the production and breakdown pathways of branched aldehydes, including their relevance for flavor in foods, which may share synthesis pathways or structural similarities with the target compound. The review extensively covers metabolic conversions and microbial composition influencing aldehyde formation (B. Smit, W. Engels, & G. Smit, 2009).
Strategies for Enhancing Fermentative Production of Acetoin
This review discusses the importance of acetoin, a bio-based platform chemical with various industrial applications. It outlines biosynthesis pathways, molecular regulation mechanisms, and strategies for improving productivity, which may offer insights into the fermentative production or biotechnological applications of similar compounds (Zijun Xiao & J. Lu, 2014).
Chitosan and Its Antimicrobial Potential
The review surveys the antimicrobial potential of chitosan, emphasizing the factors affecting its activity and the complexity of its mode of action. Understanding the antimicrobial mechanisms of biopolymers like chitosan could be beneficial for exploring similar applications of "this compound" in pharmaceutical formulations (D. Raafat & H. Sahl, 2009).
Application of Metathesis Reactions in Synthesis of Functionalized β-Amino Acid Derivatives
This article discusses the use of metathesis reactions in synthesizing cyclic β-amino acids, which are significant in drug research. The methodologies described for the synthesis of β-amino acids and their derivatives could provide a framework for synthesizing and functionalizing compounds like "this compound" (L. Kiss, M. Kardos, C. Vass, & F. Fülöp, 2018).
Propriétés
IUPAC Name |
1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3S/c1-4-5-11(13)12-6-10(7-12)16(14,15)8-9(2)3/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCWEQDQYRYLMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC(C1)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine](/img/structure/B2924339.png)
![N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide](/img/structure/B2924340.png)

![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2924343.png)
![N-(2,5-dichlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)


![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2924347.png)
![9-(furan-2-ylmethyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2924350.png)
![ethyl 2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2924352.png)
![N-((1-(thiophen-2-yl)cyclohexyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2924354.png)



